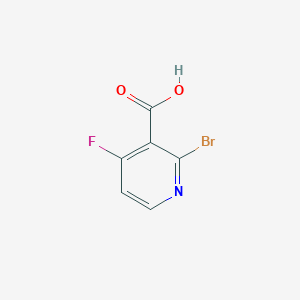

2-Bromo-4-fluoronicotinic acid

Description

Significance of Halogenated Nicotinic Acid Derivatives in Organic and Medicinal Chemistry

Halogenated nicotinic acid derivatives are a class of compounds that have demonstrated significant potential in various scientific fields. The introduction of halogen atoms to the nicotinic acid scaffold can profoundly influence the molecule's physical and chemical properties, including its reactivity, lipophilicity, and metabolic stability.

In organic synthesis, the halogen substituents, particularly bromine and chlorine, serve as versatile handles for a wide range of chemical transformations. They can act as leaving groups in nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups. d-nb.info Furthermore, they are key participants in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental for constructing complex molecular architectures. innospk.com

From a medicinal chemistry perspective, the incorporation of halogens, especially fluorine, is a widely employed strategy in drug design. tandfonline.comnih.gov Fluorine can alter the electronic properties of a molecule, influence its binding affinity to biological targets, and block sites of metabolic degradation, thereby enhancing the pharmacokinetic profile of a drug. nih.govmdpi.com Halogenated nicotinic acid derivatives have been investigated for a variety of potential biological activities, including antimicrobial, anticancer, and neuroactive effects. smolecule.comsmolecule.com For instance, derivatives of 2-chloronicotinic acid are used as intermediates in the production of bioactive compounds like the fungicide boscalid (B143098) and the herbicide diflufenican. wikipedia.org

Overview of Research Trajectories for 2-Bromo-4-fluoronicotinic Acid

Research involving this compound is primarily focused on its application as a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. smolecule.com Its structural features allow for several key chemical reactions:

Nucleophilic Aromatic Substitution: The bromine atom at the 2-position of the pyridine (B92270) ring is a good leaving group, facilitating its replacement by various nucleophiles. smolecule.com

Coupling Reactions: The bromo-substituent enables participation in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. smolecule.com

Esterification: The carboxylic acid group can be readily converted to esters, which can modify the compound's solubility and reactivity. smolecule.com

A significant area of investigation is its use as a precursor for creating compounds that target nicotinic acetylcholine (B1216132) receptors (nAChRs). smolecule.com For example, halogenated cytisine (B100878) derivatives that incorporate the this compound moiety have shown enhanced binding to specific nAChR subtypes. smolecule.com

Rationale for Advanced Investigation into this compound Systems

The continued and advanced investigation into this compound systems is driven by several key factors. The dual halogenation pattern offers a unique combination of reactivity and modulatory effects on biological systems. The bromine atom provides a reactive site for synthetic elaboration, while the fluorine atom can enhance biological activity and improve pharmacokinetic properties. nih.govsmolecule.com

The demand for novel bioactive compounds in the pharmaceutical and agrochemical industries fuels the exploration of versatile building blocks like this compound. smolecule.comsmolecule.com Its potential to serve as a scaffold for a diverse range of molecular structures makes it a valuable tool for generating libraries of compounds for high-throughput screening. Furthermore, the study of such halogenated heterocycles contributes to a deeper understanding of structure-activity relationships, guiding the rational design of future therapeutic agents and functional materials. smolecule.com

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1060809-35-9 | smolecule.combldpharm.comguidechem.commolbase.com |

| Molecular Formula | C6H3BrFNO2 | smolecule.combldpharm.comguidechem.commolbase.com |

| Molecular Weight | 220.00 g/mol | smolecule.combldpharm.commolbase.com |

| IUPAC Name | 2-bromo-4-fluoropyridine-3-carboxylic acid | smolecule.comguidechem.com |

| Canonical SMILES | C1=CN=C(C(=C1F)C(=O)O)Br | smolecule.comguidechem.com |

| InChI Key | BJXAOLDIWMIJSH-UHFFFAOYSA-N | smolecule.comguidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXAOLDIWMIJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4 Fluoronicotinic Acid and Its Derivatives

Strategic Approaches to Regioselective Halogenation of Nicotinic Acid Precursors

The precise installation of halogen atoms onto a pyridine (B92270) ring requires careful consideration of the directing effects of existing substituents and the choice of halogenating agents. The synthesis of 2-bromo-4-fluoronicotinic acid is a non-trivial process that hinges on achieving high regioselectivity.

Achieving the specific 2-bromo-4-fluoro substitution pattern on the nicotinic acid scaffold typically necessitates a multi-step approach to control the regiochemistry of each halogenation step. A direct, one-pot halogenation of nicotinic acid is generally not feasible due to competing reactions and the formation of multiple isomers. A plausible synthetic sequence may involve starting with a precursor that allows for sequential and controlled introduction of the fluorine and bromine atoms.

For instance, a synthesis could commence from a pre-functionalized nicotinic acid derivative where one position is blocked or activated to direct the incoming halogens. The process involves a series of functional group transformations to install the halogens in the desired positions.

Table 1: Illustrative Multi-Step Synthesis Pathway

| Step | Transformation | Typical Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Nitration of a 4-chloronicotinic acid precursor | HNO₃/H₂SO₄ | Introduction of a nitro group to activate the ring for subsequent nucleophilic substitution. |

| 2 | Nucleophilic Fluorination | KF, high temperature, polar aprotic solvent (e.g., DMSO) | Replacement of the chlorine atom with fluorine via an SNAr mechanism. |

| 3 | Reduction of Nitro Group | H₂, Pd/C or Fe/HCl | Conversion of the nitro group to an amino group. |

| 4 | Sandmeyer-type Bromination | 1. NaNO₂, HBr; 2. CuBr | Conversion of the amino group to a bromine atom via a diazonium salt intermediate. |

The Nucleophilic Aromatic Substitution (SNAr) mechanism is a powerful tool for introducing halogens, particularly fluorine, onto electron-deficient aromatic rings like pyridine. wikipedia.org The pyridine nitrogen and the carboxylic acid group withdraw electron density from the ring, making it susceptible to attack by nucleophiles. smolecule.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a suitable leaving group, forming a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

For the synthesis of this compound, an SNAr strategy could involve a precursor such as 2,4-dichloronicotinic acid. The relative rates of substitution at the 2- and 4-positions can be manipulated by controlling reaction conditions. Fluoride (B91410) ions are highly effective nucleophiles in polar aprotic solvents for displacing chloride, especially at an activated position. The rate-determining step in many SNAr reactions is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom on the attacking nucleophile. youtube.com

The choice of halogenating agent and the reaction conditions are critical for maximizing yield and regioselectivity. Different reagents exhibit varying levels of reactivity and selectivity, which can be fine-tuned for a specific substrate.

For bromination, reagents range from molecular bromine (Br₂) to N-Bromosuccinimide (NBS). NBS is often preferred for its ability to provide a low, steady concentration of bromine, which can help prevent over-bromination and side reactions. Electrophilic fluorination can be achieved using reagents like Selectfluor® (F-TEDA-BF₄), which delivers an electrophilic fluorine atom. tcichemicals.com Nucleophilic fluorinating agents, such as potassium fluoride (KF) or cesium fluoride (CsF), are used in SNAr reactions. tcichemicals.com

Optimization involves screening various solvents, temperatures, and potential catalysts. For instance, phase-transfer catalysts can be employed to enhance the solubility and reactivity of fluoride salts in organic solvents. The careful selection of these parameters is essential to navigate the complex reactivity of the substituted pyridine ring.

Table 2: Selected Halogenation Reagents and Their Applications

| Reagent | Type | Typical Application |

|---|---|---|

| N-Bromosuccinimide (NBS) | Electrophilic Bromination | Selective bromination of activated aromatic rings and allylic/benzylic positions. |

| Selectfluor® (F-TEDA-BF₄) | Electrophilic Fluorination | Direct fluorination of electron-rich aromatic compounds and enolates. tcichemicals.com |

| Potassium Fluoride (KF) | Nucleophilic Fluorination | Used in SNAr reactions to displace leaving groups (e.g., Cl, NO₂) on activated rings. |

| Diethylaminosulfur Trifluoride (DAST) | Nucleophilic Fluorination | Converts hydroxyl and carbonyl groups to fluorides. tcichemicals.com |

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Building Block

Once synthesized, this compound becomes a valuable substrate for constructing more complex molecules. The carbon-bromine bond at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl moieties. smolecule.com

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.org In this context, this compound acts as the organohalide partner. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their esters. organic-chemistry.org

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. wikipedia.org A base is required to activate the organoboron species for the transmetalation step. organic-chemistry.org

Table 3: Representative Suzuki-Miyaura Coupling of this compound

| Boronic Acid Partner (Ar-B(OH)₂) | Catalyst System | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Fluoro-2-phenylnicotinic acid |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-Fluoro-2-(4-methoxyphenyl)nicotinic acid |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Fluoro-2-(thiophen-2-yl)nicotinic acid |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-Fluoro-2,3'-bipyridine-3-carboxylic acid |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to arylalkynes, which are important structures in pharmaceuticals and organic materials.

In this application, the 2-bromo position of this compound is coupled with various terminal alkynes. The reaction proceeds under mild conditions and is a highly efficient method for introducing alkyne functionality. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the formation of alkyne homocoupling byproducts. nih.gov

Table 4: Representative Sonogashira Coupling of this compound

| Terminal Alkyne (R-C≡CH) | Catalyst System | Base | Product |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine (Et₃N) | 4-Fluoro-2-(phenylethynyl)nicotinic acid |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine (DIPA) | 4-Fluoro-2-((trimethylsilyl)ethynyl)nicotinic acid |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Triethylamine (Et₃N) | 4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)nicotinic acid |

| 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ / CuI | Triethylamine (Et₃N) | 2-((4-Ethylphenyl)ethynyl)-4-fluoronicotinic acid. soton.ac.uk |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool for forming carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is particularly effective for coupling aryl halides, including 2-bromopyridines, with a wide range of primary and secondary amines. researchgate.netnih.gov The transformation is valued for its broad substrate scope and tolerance of various functional groups, offering a direct route for introducing amino substituents onto the pyridine ring of this compound derivatives. wikipedia.org

The catalytic cycle typically involves a palladium(0) species, an electron-rich phosphine (B1218219) ligand, and a strong base. researchgate.net The choice of ligand is crucial and can significantly influence the reaction's efficiency. Bulky, electron-rich phosphine ligands are often favored, and chelating bis(diphenylphosphine) ligands have shown excellent results in the coupling of amines with 2-bromopyridines. researchgate.net The reaction mechanism proceeds through oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the palladium(0) catalyst. wikipedia.org

A practical application involves the amination of 2-bromopyridines with volatile amines in sealed tubes, providing an efficient route to various secondary and tertiary aminopyridines. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Aromatic Compounds

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Pd(OAc)₂ | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Cs₂CO₃ | Toluene | 70-150 | Effective for coupling various amines with aryl sulfonates. nih.gov |

| Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | RT - 110 | General conditions for mono-N-arylation. researchgate.net |

| Pd₂(dba)₃ | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | NaOt-Bu | Dioxane | 100 | Often used for challenging couplings. |

This table presents generalized conditions. Optimal conditions may vary based on specific substrates.

Other Palladium-Mediated Coupling Reactions

Beyond C-N bond formation, palladium-catalyzed cross-coupling reactions are instrumental in creating carbon-carbon (C-C) bonds, allowing for the introduction of diverse substituents onto the this compound scaffold. smolecule.com The bromine atom at the 2-position serves as a versatile handle for these transformations. smolecule.com

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. It is highly tolerant of various functional groups, making it suitable for complex molecules. mdpi.com This method could be used to introduce alkyl or aryl groups at the 2-position of the nicotinic acid ring.

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This provides a pathway to introduce vinyl groups, which can be further functionalized.

Sonogashira Coupling : This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. It is typically co-catalyzed by a copper(I) species and is instrumental in synthesizing arylalkynes, which are valuable precursors for further synthetic manipulations.

Cyanation : Palladium-catalyzed cyanation allows for the introduction of a nitrile group (-CN) by reacting the aryl bromide with a cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which is a less toxic alternative to simple cyanide salts. researchgate.net

Table 2: Overview of Palladium-Mediated C-C Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Biaryl, Alkyl-Aryl | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand + Base |

| Heck | Alkene | Substituted Alkene | Pd(OAc)₂ or PdCl₂ + Ligand + Base |

| Sonogashira | Terminal Alkyne | Arylalkyne | Pd(PPh₃)₄/CuI + Base |

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional handle that can be readily converted into other important functional groups, further expanding the synthetic utility of the molecule. smolecule.com

Esterification and Amidation Pathways

Esterification is a common transformation of carboxylic acids. smolecule.com The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and it is often driven to completion by using the alcohol as the solvent (in large excess) or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com The formation of an ester can alter the molecule's solubility and introduce new functionalities. smolecule.com

Amidation , the formation of an amide from a carboxylic acid and an amine, is one of the most important reactions in medicinal chemistry. nih.gov Direct amidation can be challenging and often requires activating agents. Modern methods often employ coupling reagents or catalysts. Boric acid and various boronic acids have emerged as effective catalysts for direct amidation under dehydrative conditions, offering a greener alternative to traditional methods that use stoichiometric activating agents. nih.govnih.govorgsyn.org The mechanism is thought to involve the formation of an acyloxyboron intermediate which is more susceptible to nucleophilic attack by the amine. nih.gov

Table 3: Common Methods for Esterification and Amidation

| Transformation | Reagents | Key Features |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; often driven by excess alcohol or water removal. masterorganicchemistry.com |

| Amidation | Amine (R'R''NH), Boric Acid or Boronic Acid Catalyst | Direct conversion under dehydrative conditions; avoids stoichiometric activating agents. nih.govorgsyn.org |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC) | Forms an activated intermediate; widely used but can generate stoichiometric byproducts. |

Reduction and Oxidation Strategies

The functional groups on this compound can be manipulated through reduction and oxidation reactions. solubilityofthings.com

Reduction : The carboxylic acid moiety can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The resulting hydroxymethyl group can serve as a precursor for further synthetic modifications.

Oxidation : The term oxidation describes reactions that involve the loss of electrons. pressbooks.pub The carboxylic acid group itself is in a high oxidation state. solubilityofthings.com However, other parts of the molecule or its derivatives could potentially undergo oxidation. For instance, if the carboxylic acid were reduced to an alcohol, it could be selectively re-oxidized to an aldehyde using milder oxidizing agents. solubilityofthings.com The pyridine ring itself can be oxidized to an N-oxide, which alters its electronic properties and reactivity, although this would compete with other reactive sites on the molecule.

Table 4: Reduction and Oxidation of the Carboxylic Acid Moiety and its Derivatives

| Transformation | Starting Group | Product Group | Typical Reagents |

|---|---|---|---|

| Reduction | Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) | LiAlH₄, BH₃·THF |

| Oxidation | Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | PCC, DMP |

Green Chemistry Principles in the Synthesis of this compound and its Analogs

Applying the principles of green chemistry to the synthesis of this compound and its analogs aims to reduce the environmental impact of chemical processes. mdpi.com This involves strategies such as using greener solvents, developing solvent-free reaction conditions, employing heterogeneous catalysts for easy separation and recycling, and improving atom economy. mdpi.com

In the context of palladium-catalyzed reactions, a significant green advancement is the development of heterogeneous catalysts. These solid-supported catalysts can be easily recovered from the reaction mixture by filtration, minimizing contamination of the product with toxic heavy metals and allowing the expensive catalyst to be reused. researchgate.net

The use of safer, non-toxic reagents is another key principle. For example, in cyanation reactions, the use of potassium ferrocyanide as a cyanide source is preferable to highly toxic alkali metal cyanides. researchgate.net Similarly, catalytic direct amidation using boric acid avoids the use of stoichiometric coupling agents that generate significant waste. orgsyn.org Another green strategy involves using molecular oxygen from the air as the terminal oxidant in oxidative coupling reactions, which produces water as the only byproduct. mdpi.com These approaches, when applied to the synthesis of complex molecules like this compound, can lead to more efficient, cost-effective, and environmentally benign manufacturing processes. mdpi.com

Reactivity and Reaction Mechanism Studies of 2 Bromo 4 Fluoronicotinic Acid

Mechanistic Investigations of Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyridines. The pyridine nitrogen atom is electron-withdrawing, reducing the electron density of the aromatic ring and making it susceptible to attack by nucleophiles. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. stackexchange.comchemistry-online.com In 2-Bromo-4-fluoronicotinic acid, both the C2 and C4 positions are halogen-substituted and thus activated towards nucleophilic attack. The carboxylic acid group at the C3 position also acts as an electron-withdrawing group, further enhancing the ring's electrophilicity. masterorganicchemistry.com

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. The first step, which is usually the rate-determining step, involves the attack of a nucleophile on the electron-deficient carbon atom bearing a leaving group. stackexchange.commasterorganicchemistry.com This forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial; it is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring, a feature possible only for attack at the C2 and C4 positions. stackexchange.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.com

A key aspect of the reactivity of this compound is the competition between the bromine at C2 and the fluorine at C4 as leaving groups. In SNAr reactions, the reactivity order of halogens as leaving groups is typically F > Cl > Br > I. masterorganicchemistry.com This is contrary to SN1 or SN2 reactions where bond strength is paramount. Because the rate-determining step is the initial nucleophilic attack, the high electronegativity of fluorine is more significant than its strong carbon-fluorine bond. The fluorine atom strongly polarizes the C-F bond, making the C4 carbon more electrophilic and accelerating the attack by a nucleophile. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is reported to be 320 times faster than that of 2-chloropyridine. nih.gov Therefore, nucleophilic attack is generally expected to occur preferentially at the C4 position, leading to the displacement of the fluoride (B91410) ion.

| Factor | Substitution at C2 (Bromine) | Substitution at C4 (Fluorine) | Comment |

|---|---|---|---|

| Ring Activation | High (Ortho to Nitrogen) | High (Para to Nitrogen) | Both positions are electronically activated by the ring nitrogen for nucleophilic attack. stackexchange.com |

| Leaving Group Ability (SNAr) | Good | Excellent | Fluorine's high electronegativity makes the attached carbon more electrophilic, accelerating the rate-determining nucleophilic attack. masterorganicchemistry.comnih.gov |

| Intermediate Stability | Stabilized by delocalization of negative charge onto the ring nitrogen. | Stabilized by delocalization of negative charge onto the ring nitrogen. | Meisenheimer complexes for attack at both positions are well-stabilized. stackexchange.com |

| Predicted Outcome | Possible, but generally slower. | Favored pathway for most nucleophiles. | Substitution of fluorine at the C4 position is the kinetically preferred outcome. |

Elucidation of Reaction Pathways for Functional Group Modifications

The multiple functional groups on this compound allow for a variety of chemical transformations, making it a versatile building block in organic synthesis. The main reaction pathways involve modifications of the carboxylic acid, substitution of the halogen atoms, or cross-coupling reactions.

Esterification: The carboxylic acid group can readily undergo esterification. For instance, reaction with an alcohol like methanol (B129727) in the presence of a dehydrating agent or an acid catalyst yields the corresponding methyl ester, Methyl 2-bromo-4-fluoronicotinate. This modification is often used to protect the carboxylic acid or to alter the solubility and electronic properties of the molecule. evitachem.com

Nucleophilic Aromatic Substitution (SNAr): As discussed, the halogen atoms can be displaced by various nucleophiles. While the C4-fluorine is generally more reactive, selective substitution of the C2-bromine can be achieved. For example, reaction with ammonia (B1221849) can yield 2-amino-4-fluoronicotinic acid, where the bromine atom is displaced. smolecule.com This highlights that selectivity can be influenced by specific reaction conditions and the nature of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the C2 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a wide array of complex derivatives that are not easily accessible through SNAr chemistry. smolecule.com

| Functional Group | Reaction Type | Reagents/Conditions | Product Type | Example |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester | Methyl 2-bromo-4-fluoronicotinate evitachem.com |

| C2-Bromine | SNAr | Nucleophile (e.g., Ammonia) | 2-Substituted Nicotinic Acid | 2-Amino-4-fluoronicotinic acid smolecule.com |

| C4-Fluorine | SNAr | Nucleophile (e.g., Amines, Alcohols) | 4-Substituted Nicotinic Acid | 4-Amino-2-bromonicotinic acid |

| C2-Bromine | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl Nicotinic Acid Derivative | 2-Aryl-4-fluoronicotinic acid |

Role of Halogen-Bonding in Directing Reactivity and Supramolecular Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). nih.govwikipedia.org This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond. nih.govchemistryviews.org The strength of the σ-hole and the resulting halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. wikipedia.org

In this compound, both bromine and fluorine atoms have the potential to engage in intermolecular interactions.

Bromine as a Halogen Bond Donor: The bromine atom at the C2 position is a capable halogen bond donor. It can form directional interactions with halogen bond acceptors such as the nitrogen or oxygen atoms of neighboring molecules. These C–Br···N or C–Br···O interactions can play a significant role in the crystal engineering and self-assembly of supramolecular structures. nih.gov

Fluorine as a Halogen Bond Donor: Fluorine is the most electronegative element and has low polarizability, typically making it a very weak halogen bond donor. chemistryviews.org Its σ-hole is generally nonexistent or insignificant. Studies on related 2,5-dihalopyridine complexes have shown that C2-fluorine is often "halogen bond passive," meaning it does not participate in forming these interactions, while other halogens like chlorine and bromine do. nih.gov

The supramolecular assembly of this compound in the solid state is likely dominated by strong hydrogen bonding involving the carboxylic acid group. Carboxylic acids are well-known to form robust hydrogen-bonded dimers (O–H···O) or chains. Additionally, the acidic proton can form a strong hydrogen bond with the basic pyridine nitrogen (O–H···N). semanticscholar.org These powerful hydrogen bonds would likely be the primary synthons directing the crystal packing. Halogen bonding from the C2-bromine would act as a weaker, secondary interaction, helping to fine-tune the three-dimensional architecture of the resulting supramolecular assembly.

Applications of 2 Bromo 4 Fluoronicotinic Acid in Pharmaceutical and Agrochemical Development

2-Bromo-4-fluoronicotinic Acid as a Core Intermediate in Drug Discovery Programs

This compound serves as a crucial building block in the synthesis of more complex molecules for pharmaceutical development. arborpharmchem.com Its unique structure, featuring both bromine and fluorine atoms on a nicotinic acid scaffold, provides medicinal chemists with a versatile starting point for creating novel compounds with potential therapeutic applications.

Synthesis of Pharmacologically Active Compounds and Lead Molecules

The chemical reactivity of this compound allows for its modification at multiple positions, enabling the generation of diverse libraries of compounds. mdpi.com These derivatives can then be screened for various biological activities. For instance, nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov By using this compound as a starting material, researchers can systematically alter the molecule's structure to optimize its pharmacological properties and identify promising lead compounds for further development.

Precursor to Clinical Drug Candidates and Their Analogues

The journey of a drug from initial discovery to clinical use often involves the synthesis and testing of numerous analogues. This compound can act as a key precursor in the synthesis of clinical drug candidates and their modified versions. arborpharmchem.com The ability to readily create analogues is vital for refining a drug's efficacy, safety profile, and pharmacokinetic properties. The presence of the bromo and fluoro groups offers strategic points for chemical modification, facilitating the exploration of a wide chemical space around a core pharmacophore.

Exploration of Antimicrobial and Anticancer Properties of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives have been investigated for a range of therapeutic effects, including antimicrobial and anticancer activities. arborpharmchem.comnih.gov The incorporation of halogen atoms like bromine and fluorine into organic molecules can significantly enhance their biological activity. nih.govnih.gov For example, fluorinated compounds are present in a significant percentage of anticancer and antimicrobial drugs. researchgate.netdergipark.org.tr The use of this compound as a synthetic intermediate allows researchers to design and create novel nicotinic acid derivatives with the potential to combat microbial infections and cancer. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govdrugdesign.org For derivatives of this compound, SAR studies are crucial for understanding the role of the bromine and fluorine substituents in interacting with biological targets. longdom.org

Impact of Bromine and Fluorine Substituents on Biological Recognition and Potency

Table 1: Physicochemical Properties Influenced by Halogen Substitution

| Property | Impact of Fluorine Substitution | Impact of Bromine Substitution |

|---|---|---|

| Electronegativity | High | Moderate |

| Size (van der Waals radius) | Small | Larger than Fluorine |

| Lipophilicity | Can increase or decrease depending on the molecular context. sci-hub.st | Generally increases lipophilicity. |

| Metabolic Stability | Often increases by blocking sites of metabolic oxidation. nih.gov | Can influence metabolic pathways. |

| Binding Interactions | Can participate in hydrogen bonding and dipole interactions. ikprress.org | Can form halogen bonds and other non-covalent interactions. |

Rational Design of Ligands for Specific Biological Targets

Rational drug design is a strategy that leverages the understanding of a biological target's structure and function to design molecules that can interact with it specifically. longdom.orgazolifesciences.comsci-hub.stnih.gov By understanding the SAR of this compound derivatives, medicinal chemists can rationally design new ligands with improved potency and selectivity for specific biological targets. nih.gov This knowledge-driven approach allows for the targeted development of therapeutic agents, moving beyond traditional trial-and-error methods. azolifesciences.comnih.gov Computational modeling and techniques like 3D-QSAR can further aid in predicting the activity of new derivatives and optimizing their design. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Applications in Radiopharmaceutical Chemistry: F-18 Labeling Strategies

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies on the development of radiotracers labeled with positron-emitting isotopes. Fluorine-18 ([¹⁸F]) is a highly favored radionuclide due to its near-ideal physical and nuclear characteristics, including a convenient half-life of 109.7 minutes and low positron energy (635 keV). The pyridine (B92270) ring system, being a common scaffold in many biologically active molecules, is an attractive target for ¹⁸F-labeling.

The structure of this compound provides a key platform for such strategies. While direct labeling via nucleophilic substitution of the fluorine at the 4-position is challenging, the scaffold allows for the introduction of better leaving groups at positions activated for nucleophilic aromatic substitution. For instance, the bromine at the 2-position or other functionalities can be replaced with precursors like a trimethylammonium salt, which is an excellent leaving group for the introduction of [¹⁸F]fluoride. This process, known as nucleophilic radiofluorination, is the most common method for producing ¹⁸F-labeled PET tracers.

Development of this compound Derived Prosthetic Groups for Biomolecule Conjugation

Directly labeling large, sensitive biomolecules such as peptides, antibodies, or proteins under the often harsh conditions of radiofluorination is typically not feasible. To overcome this, a two-step strategy using ¹⁸F-labeled prosthetic groups (or bifunctional labeling agents) is employed. A small molecule, derived from a scaffold like this compound, is first radiolabeled with ¹⁸F. This now-radioactive "prosthetic group" contains a second functional group that can react under mild, biocompatible conditions with the target biomolecule.

Research has demonstrated the utility of nicotinic acid derivatives in creating such prosthetic groups. By modifying the core structure, chemists can synthesize ¹⁸F-labeled agents designed to react specifically with certain functional groups on a biomolecule, such as amines (on lysine (B10760008) residues) or thiols (on cysteine residues). For example, a nicotinic acid derivative can be converted into a highly reactive ¹⁸F-labeled anhydride (B1165640) or an N-hydroxysuccinimide ester for amine conjugation. Similarly, introducing a maleimide (B117702) function allows for specific conjugation to thiol groups. This approach ensures that the biomolecule's structural integrity and biological activity are preserved while efficiently incorporating the PET isotope.

Table 1: Examples of Prosthetic Groups Derived from Nicotinic Acid Scaffolds

| Prosthetic Group Type | Reactive Functionality | Target on Biomolecule | Labeling Precursor | Reference |

|---|---|---|---|---|

| Amine-Reactive Anhydride | Isatoic Anhydride | Primary Amines (e.g., Lysine) | Trimethylammonium Salt | nih.gov |

| Thiol-Reactive Maleimide | Maleimide | Thiols (e.g., Cysteine) | Trimethylammonium Salt | nbinno.com |

Contributions to Agricultural Chemistry: Development of Agrochemicals

The pyridine ring is a foundational structural motif in a vast number of commercial agrochemicals, including herbicides, fungicides, and insecticides. The introduction of halogen atoms, particularly fluorine, into these molecules can significantly enhance their efficacy, metabolic stability, and target specificity.

This compound serves as a valuable intermediate in the synthesis of new agrochemical candidates. Its chemical structure is endowed with multiple reactive sites that can be independently modified, making it an ideal starting point for creating diverse libraries of compounds for biological screening. The process of agrochemical discovery often involves synthesizing numerous derivatives of a core structure to optimize biological activity and safety profiles.

The key reactive handles of this compound include:

The Carboxylic Acid Group: This can be readily converted into esters, amides, or other functional groups, allowing for the exploration of how different substituents impact the molecule's properties.

The Bromo Group: The bromine atom at the 2-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the efficient introduction of a wide variety of aryl, alkyl, or other carbon-based fragments, rapidly generating molecular complexity.

By leveraging these reactive sites, chemists can systematically generate novel pyridine-based compounds for testing as potential new crop protection agents.

Table 2: Synthetic Utility of this compound in Agrochemical R&D

| Reactive Site | Potential Chemical Transformation | Purpose in Agrochemical Design |

|---|---|---|

| Carboxylic Acid (-COOH) | Esterification, Amidation | Modify solubility, cell permeability, and pro-drug strategies. |

| Bromo Group (-Br) | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig Coupling | Introduce diverse carbon-based substituents to explore structure-activity relationships. |

| Fluoro Group (-F) | (Generally stable) | Enhances metabolic stability, binding affinity, and lipophilicity. |

Applications in Materials Science and Catalyst Design

Utilization of 2-Bromo-4-fluoronicotinic Acid Derivatives in the Synthesis of Advanced Materials

The unique electronic and steric characteristics imparted by the halogen substituents on the nicotinic acid framework make its derivatives valuable precursors for novel materials. These materials can be engineered for specific electronic and optical functionalities, opening avenues for their use in next-generation technologies.

Derivatives of this compound are recognized for their potential in creating new materials with desired electronic properties smolecule.com. The synergistic effect of the electron-withdrawing bromine and fluorine atoms significantly modifies the electron density of the pyridine (B92270) ring system. This inherent electronic nature makes these derivatives ideal candidates for constructing organic semiconductors and components for Organic Light-Emitting Diodes (OLEDs) bldpharm.com. By incorporating these structures into larger polymeric or molecular systems, it is possible to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a critical factor in the performance of electronic devices. The defined regiochemistry of the molecule allows for precise control over the final material's architecture, influencing properties such as charge transport and stability.

The presence of a bromine atom is particularly advantageous in the design of organic nonlinear optical (NLO) materials . Research on various bromo-substituted organic conjugated compounds has shown that the bromo group plays a crucial role in enhancing the material's optical properties. It can significantly improve the molecular first-order hyperpolarizabilities (β) and effectively reduce dipole-dipole interactions between molecules. This reduction favors an acentric crystal structure, which is a prerequisite for observing second harmonic generation (SHG), a key NLO effect .

Furthermore, the introduction of a bromo group can noticeably improve the transparency and thermal stability of the materials . These characteristics are highly desirable for practical applications in optical devices. Derivatives of this compound, therefore, represent a promising class of precursors for creating effective organic second-order NLO materials.

| Property | Effect of Bromo Group | Underlying Reason |

|---|---|---|

| Second Harmonic Generation (SHG) Efficiency | Enhancement | Favors acentric crystal structures by reducing dipole-dipole interactions . |

| Molecular Hyperpolarizability (β) | Increase | Improves the molecular first-order hyperpolarizabilities . |

| Thermal Stability | Improvement | The presence of the halogen contributes to overall molecular stability . |

| Optical Transparency | Improvement | Substitution with a bromo group can lead to better transparency in the visible spectrum . |

Design and Synthesis of Ligands and Catalysts Derived from this compound

The distinct functional groups of this compound make it an excellent scaffold for the design of specialized ligands for transition metal catalysis. The pyridine nitrogen and the carboxylic acid group can act as chelation sites for a metal center, while the bromo and fluoro substituents can be used to modulate the steric and electronic environment of the resulting catalyst.

The development of catalysts that can achieve site-selective functionalization is a primary goal in modern organic synthesis. Ligands derived from molecules like this compound offer a pathway to this goal. A related compound, 2-bromo-4-fluoropyridine (B1291336), has been used as a basis to design a chemical catalyst for the site-selective acylation of lysine (B10760008) residues in histones ossila.com.

The strategic placement of the bulky bromine atom at the 2-position and the strongly electronegative fluorine atom at the 4-position can be exploited to direct a coordinated metal catalyst to a specific position on a substrate. By modifying the nicotinic acid backbone, ligands can be created that enhance catalyst stability and activity, as demonstrated in systems using picolinamide skeletons . The combination of steric hindrance from the bromo group and electronic influence from the fluoro group provides a powerful tool for controlling the regioselectivity of catalytic reactions, such as C-H activation or cross-coupling transformations.

Organometallic complexes are at the forefront of materials for optoelectronic applications, including OLEDs. The ancillary ligands used in these complexes are critical for tuning their photophysical properties. A close structural analog, 2-bromo-4-fluoropyridine, has been utilized in the synthesis of 2,2'-bipyridine ligands. These ligands, in turn, were used to create a Janus-type organoiridium(III) complex that incorporates both hole- and electron-transporting moieties, demonstrating its potential in OLED applications ossila.com.

Following this design principle, ligands derived from this compound can be used to synthesize highly phosphorescent cyclometalated iridium(III) complexes and other organometallic systems. The electronic properties conferred by the bromo and fluoro substituents allow for fine-tuning of the emission wavelength and quantum efficiency of these complexes ossila.com. The ability to systematically modify the ligand structure provides a clear strategy for developing new, high-performance materials for advanced optoelectronic devices.

| Parameter | Anticipated Feature | Rationale |

|---|---|---|

| Emission Wavelength | Tunable | The electron-withdrawing nature of the bromo and fluoro groups on the ligand can be used to adjust the energy gap of the complex ossila.com. |

| Application | OLEDs | Highly phosphorescent iridium complexes are well-suited as emitters in OLED devices ossila.com. |

| Functionality | Bifunctional (Hole and Electron Transport) | Derivatization can create Janus-type complexes with moieties for both hole and electron transport, simplifying device architecture ossila.com. |

Theoretical and Computational Chemistry Studies of 2 Bromo 4 Fluoronicotinic Acid

Quantum Mechanical Investigations of Molecular Structure and Electronic Properties

Quantum mechanics is the foundation for modern computational chemistry, providing the tools to calculate the geometric and electronic properties of molecules from first principles.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. dergipark.org.tr For 2-bromo-4-fluoronicotinic acid, DFT calculations, typically using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure (ground state geometry). jocpr.com These calculations optimize the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the minimum energy.

The results of such calculations would provide precise data on the geometry of the pyridine (B92270) ring as influenced by the three different substituents: a bromine atom, a fluorine atom, and a carboxylic acid group. Key parameters obtained include the C-Br, C-F, C-C, C-N, and C-O bond lengths, as well as the angles defining the molecular framework. Furthermore, DFT is used to calculate fundamental energetic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest, as the HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller gap generally suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Nicotinic Acid Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | Varies (e.g., in Hartrees) | Represents the total electronic energy of the molecule at its optimized geometry. |

| HOMO Energy | Varies (e.g., in eV) | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | Varies (e.g., in eV) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Varies (e.g., in eV) | An indicator of chemical reactivity and the energy required for electronic excitation. |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations on substituted nicotinic acids. Specific values for this compound would require a dedicated computational study.

Ab Initio and Coupled Cluster Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic properties, more computationally intensive ab initio methods can be used. These methods are derived directly from theoretical principles without the inclusion of experimental data. Coupled cluster (CC) theory, especially at the CCSD(T) level (Coupled Cluster with Singles, Doubles, and a perturbative treatment of Triples), is considered the "gold standard" in quantum chemistry for single-reference systems. wikipedia.orgjoshuagoings.com

Applying CCSD(T) to this compound would provide highly accurate benchmark values for its energy and electronic structure. wikipedia.org While computationally expensive, these high-level calculations are invaluable for validating the results from more cost-effective methods like DFT and for providing definitive predictions of properties where experimental data is unavailable. q-chem.comgithub.io

Conformational Analysis and Intermolecular Interactions

The substituents on the pyridine ring of this compound can lead to different spatial arrangements, or conformations. The carboxylic acid group, in particular, can rotate around the C-C single bond, leading to different conformers (e.g., syn and anti orientations of the hydroxyl group relative to the pyridine ring). researchgate.net Computational methods can map the potential energy surface of this rotation to identify the most stable conformer and the energy barriers between different conformations. beilstein-journals.org

Furthermore, these studies reveal the nature and strength of intermolecular interactions that govern how the molecules pack in a solid state or interact in solution. For this compound, halogen bonding is a significant non-covalent interaction. smolecule.com The bromine atom, with its larger size and polarizability, can form a halogen bond—an attractive interaction between the electropositive region on the bromine (the σ-hole) and an electron-rich atom like the fluorine on a neighboring molecule. smolecule.commdpi.com Crystal structure analysis suggests that these halogen-bonding interactions can be shorter than the sum of the van der Waals radii, indicating a stabilizing force that influences the crystal packing. smolecule.com Hydrogen bonding, particularly involving the carboxylic acid group, is another dominant intermolecular force that dictates the supramolecular structure. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. rsc.orgrsc.org For this compound, this could involve modeling reactions such as nucleophilic aromatic substitution, where the bromine atom acts as a leaving group. smolecule.com

By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. researchgate.net The structure and energy of the transition state determine the activation energy of the reaction, which is a key factor in its rate. DFT calculations are commonly used to locate transition state geometries and compute their vibrational frequencies to confirm they represent a true saddle point on the potential energy surface (characterized by one imaginary frequency). mdpi.com This approach allows for a detailed understanding of reaction feasibility and selectivity. researchgate.net

Molecular Dynamics Simulations to Explore Dynamics and Solvent Effects

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, using force fields to describe the interactions between them.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and behavior. These simulations can be used to study processes like diffusion, conformational changes, and the stability of intermolecular complexes in a dynamic environment. By analyzing the trajectories of the atoms over time, researchers can gain a deeper understanding of the molecule's behavior in a realistic chemical environment, which is crucial for predicting its properties in solution.

Prediction and Interpretation of Spectroscopic Data (NMR, IR, Raman, UV-Vis)

Computational methods are widely used to predict various types of molecular spectra, which is invaluable for interpreting experimental results. nih.gov

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. fuv.edu.br The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. researchgate.net Comparing these predicted spectra with experimental data helps to confirm the molecular structure. youtube.comchemaxon.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. jocpr.comcardiff.ac.uk Each calculated vibrational mode can be visualized as a specific atomic motion (e.g., C-F stretch, C-Br stretch, O-H bend). This allows for a detailed assignment of the experimental spectral bands to specific molecular vibrations, providing a definitive structural fingerprint of the molecule. nih.govaps.org For this compound, characteristic bands for the C-Br and C-F stretching vibrations, as well as the distinctive absorptions of the carboxylic acid group, can be precisely assigned. smolecule.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions that give rise to UV-Visible absorption spectra. nih.gov These calculations can predict the wavelength of maximum absorption (λmax) and provide information about the nature of the electronic transitions, such as n→π* or π→π* transitions, helping to explain the molecule's color and photochemical properties. researchgate.netresearchgate.netbiointerfaceresearch.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-4-fluoronicotinic acid |

| 2-chloro-4-fluoronicotinic acid |

| Nicotinic acid |

Advanced Analytical Characterization of 2 Bromo 4 Fluoronicotinic Acid and Its Synthetic Intermediates

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information on atomic connectivity, molecular mass, functional groups, and three-dimensional structure.

High-Resolution NMR spectroscopy is an unparalleled tool for mapping the precise covalent framework of a molecule. For 2-bromo-4-fluoronicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic arrangement.

The ¹H NMR spectrum reveals the chemical environment of the protons on the pyridine (B92270) ring. Due to the substitution pattern, two aromatic protons are expected. The proton at the 5-position is anticipated to appear as a doublet of doublets, influenced by coupling to the adjacent proton at the 6-position and a longer-range coupling to the fluorine atom at the 4-position. The proton at the 6-position would likely present as a doublet, coupled to the proton at the 5-position. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides insight into the carbon skeleton. Six distinct carbon signals are expected. The presence of the electronegative fluorine atom causes significant C-F coupling, which is observable for the carbon directly attached to fluorine (C4) and, to a lesser extent, for carbons two or three bonds away (C3, C5). The ¹J(C,F) coupling constant is typically large, often exceeding 200 Hz. walisongo.ac.id The carbons attached to the bromine (C2) and the carboxylic acid group (C3) are also shifted to characteristic frequencies.

¹⁹F NMR spectroscopy is highly specific for the fluorine nucleus. In this compound, a single resonance is expected. The multiplicity of this signal will be a doublet of doublets, arising from coupling to the protons at the 3-position (if present in an intermediate) and the 5-position, providing further confirmation of the substitution pattern. walisongo.ac.id

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-5 | 7.9 - 8.2 | dd | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 4-5 Hz |

| H-6 | 8.5 - 8.8 | d | ³J(H,H) ≈ 8-9 Hz | |

| COOH | >11 | br s | - | |

| ¹³C | C-2 | 140 - 145 | s | - |

| C-3 | 120 - 125 | d | ²J(C,F) ≈ 15-20 Hz | |

| C-4 | 160 - 165 | d | ¹J(C,F) > 200 Hz | |

| C-5 | 110 - 115 | d | ²J(C,F) ≈ 20-25 Hz | |

| C-6 | 150 - 155 | d | ³J(C,F) ≈ 3-5 Hz | |

| COOH | 165 - 170 | d | ³J(C,F) ≈ 2-4 Hz |

| ¹⁹F | F-4 | -110 to -120 | dd | ³J(F,H) ≈ 8-10 Hz, ⁴J(F,H) ≈ 4-5 Hz |

Note: Predicted values are based on established principles of NMR spectroscopy and data for analogous substituted pyridine compounds. rsc.orgacs.orgwordpress.com Actual experimental values may vary based on solvent and other conditions.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₃BrFNO₂), the exact mass can be calculated with high precision. A key diagnostic feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio. youtube.com This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule. youtube.comnih.gov

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. Under EI conditions, fragmentation provides structural clues. Common fragmentation pathways for nicotinic acids include the loss of the carboxylic acid group or parts of it. libretexts.org

Plausible Fragmentation Pathways:

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.

Loss of Carboxyl Radical: Loss of •COOH (45 Da).

Loss of Bromine: Cleavage of the C-Br bond, resulting in the loss of a •Br radical (79 or 81 Da).

Table 2: Predicted Mass Spectrometry Data for this compound (MW ≈ 220.0 g/mol )

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺• | [C₆H₃⁷⁹BrFNO₂]⁺• | 219.9 | Molecular ion, paired with [M+2]⁺• |

| [M+2]⁺• | [C₆H₃⁸¹BrFNO₂]⁺• | 221.9 | Isotope peak, ~1:1 intensity with [M]⁺• |

| [M-CO₂]⁺• | [C₅H₃⁷⁹BrFN]⁺• | 175.9 | Loss of carbon dioxide |

| [M-COOH]⁺ | [C₅H₃⁷⁹BrFN]⁺ | 174.9 | Loss of carboxyl radical |

| [M-Br]⁺ | [C₆H₃FNO₂]⁺ | 140.0 | Loss of bromine radical |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. thermofisher.com These two techniques are complementary; some vibrations that are strong in FT-IR are weak or silent in Raman, and vice versa. spectroscopyonline.com

For this compound, the FT-IR spectrum is expected to be dominated by strong absorptions from the carboxylic acid group. A very broad O-H stretching band would appear in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded dimer common in carboxylic acids. A sharp and intense C=O stretching vibration is expected around 1700-1730 cm⁻¹. researchgate.net

The Raman spectrum, on the other hand, would likely show strong signals for the pyridine ring vibrations, particularly the symmetric ring breathing mode. The C-Br and C-F stretching vibrations, while present in the FT-IR spectrum, can also be observed in the Raman spectrum in the lower frequency "fingerprint" region. nih.govnih.gov

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad | Weak |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1730 | Strong | Medium |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong | Strong |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1200 - 1300 | Strong | Weak |

| C-F Stretch | Fluoro-aromatic | 1100 - 1250 | Strong | Medium |

Data compiled from general spectroscopy tables and studies on related nicotinic acid derivatives. researchgate.netjocpr.comresearchgate.net

Single-crystal X-ray crystallography provides the unambiguous determination of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. orgchemres.orgacs.org While the specific crystal structure for this compound is not widely published, data from its isomer, 5-bromo-2-fluoronicotinic acid monohydrate, offers significant insight into the expected structural features. researchgate.net

In the crystal lattice of such compounds, molecules are typically arranged in a highly ordered fashion, governed by non-covalent interactions. Hydrogen bonding is a dominant force, with the carboxylic acid group acting as both a hydrogen bond donor (O-H) and acceptor (C=O), often forming head-to-head dimers. orgchemres.org The pyridine nitrogen atom also serves as a potent hydrogen bond acceptor. Furthermore, the bromine and fluorine atoms can participate in halogen bonding, where the electropositive region on the halogen atom interacts with a nucleophilic site on an adjacent molecule, further stabilizing the crystal packing. smolecule.com

Table 4: Representative Crystallographic Data (from isomer 5-Bromo-2-fluoronicotinic acid monohydrate)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9894(4) |

| b (Å) | 13.6128(11) |

| c (Å) | 14.7495(12) |

| Volume (ų) | 801.00(12) |

Data obtained for the positional isomer 5-bromo-2-fluoronicotinic acid monohydrate and is presented for illustrative purposes. researchgate.net

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

Reversed-phase HPLC (RP-HPLC) and its high-pressure counterpart, UPLC, are the most common methods for analyzing the purity of this compound. researchgate.netnih.gov These techniques separate compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A typical method would employ a C18 (octadecylsilane) stationary phase, which provides excellent hydrophobic retention for the aromatic ring. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acidic modifier such as formic acid or trifluoroacetic acid (TFA). The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.gov Detection is typically performed using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance (e.g., ~260-280 nm).

UPLC, utilizing columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, making it ideal for high-throughput screening of synthetic intermediates and final product purity. rsc.org Fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can also offer alternative selectivity for separating halogenated isomers due to specific dipole-dipole and π-π interactions. chromatographyonline.com

Table 5: Typical HPLC/UPLC Conditions for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18 or Pentafluorophenyl (PFP), 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid or 0.05% TFA |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.2 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~270 nm |

| Injection Volume | 1 - 10 µL |

Gas Chromatography (GC) for Volatile Species

Gas chromatography is an essential technique for the analysis of volatile and semi-volatile organic compounds that may be present as impurities, residual solvents, or synthetic intermediates in the final this compound product. chromatographyonline.com Given that this compound is a solid with a relatively high boiling point, direct GC analysis is not feasible. However, GC is the premier method for identifying and quantifying volatile species that may arise during its synthesis.

Potential volatile species associated with the synthesis of this compound can include starting materials, reagents, and byproducts. For instance, a plausible synthetic route could involve the use of 2-bromo-4-fluoropyridine (B1291336). sigmaaldrich.comchemicalbook.com Other common reagents and solvents in such syntheses that are amenable to GC analysis include pyridine, triethylamine, and dimethylformamide. ijpsonline.com

Sample Preparation and Analysis:

Headspace gas chromatography (HS-GC) is the preferred method for the analysis of residual solvents in pharmaceutical ingredients. chromatographyonline.comijpsonline.comresearchgate.net In this technique, a sample of this compound is placed in a sealed vial and heated, allowing the volatile compounds to partition into the gas phase (headspace). chromatographyonline.com An aliquot of the headspace is then injected into the GC system. This approach prevents the non-volatile matrix of the acid from contaminating the GC inlet and column. nih.gov

Instrumentation and Method Parameters:

A typical HS-GC system would be equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification. chromatographyonline.comresearchgate.net The choice of GC column is critical for achieving adequate separation of potential volatile analytes. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for a broad range of common solvents. researchgate.net

| Parameter | Typical Value | Purpose |

| Headspace Oven Temp. | 80-120 °C | To facilitate volatilization of analytes. |

| Incubation Time | 15-30 min | To allow for equilibrium between sample and headspace. |

| GC Inlet Temperature | 200-250 °C | To ensure rapid vaporization of the injected sample. |

| Carrier Gas | Helium or Hydrogen | To transport the analytes through the column. |

| Column Type | DB-624, ZB-WAX | Separation of polar and non-polar volatile compounds. nih.gov |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C | To separate analytes based on boiling points. |

| Detector | FID and/or MS | Quantification and identification of volatile species. |

Derivatization for GC Analysis:

While direct GC analysis of this compound is not practical due to its low volatility, derivatization can be employed to convert the carboxylic acid group into a more volatile ester. Reagents such as diazomethane (B1218177) or alkyl chloroformates can be used for this purpose. researchgate.net This approach, however, is more commonly used for the analysis of fluorinated carboxylic acids in environmental samples and may not be the primary choice for purity profiling of a pharmaceutical intermediate where the focus is on volatile impurities. researchgate.netnih.govnih.gov

Hyphenated Techniques for Integrated Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is the cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. It allows for the separation, identification, and quantification of the main compound, as well as non-volatile impurities and degradation products.

Chromatographic Separation:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode. A C18 column is often the first choice, providing good retention for moderately polar compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acid modifier such as formic acid to ensure the carboxylic acid is in its protonated form for better peak shape and retention. nih.govnih.gov

Mass Spectrometric Detection:

Electrospray ionization (ESI) is the most suitable ionization technique for this class of compounds, and it can be operated in both positive and negative ion modes. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected as the primary ion. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation and for distinguishing between isomers. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated, providing a structural fingerprint of the molecule.

Illustrative LC-MS/MS Parameters:

| Parameter | Typical Setting | Rationale |

| Column | C18, 100 x 2.1 mm, 2.7 µm | Standard for reversed-phase separation of small molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, acid for protonation. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |

| Gradient | 5% to 95% B over 15 min | To elute a range of compounds with varying polarities. |

| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |

| Ionization Source | ESI (Negative or Positive Mode) | Suitable for polar, ionizable compounds. |

| MS/MS Transitions | Precursor ion → Product ions | For specific and sensitive quantification and identification. |

Gas Chromatography-Mass Spectrometry (GC-MS):

As discussed previously, GC-MS is primarily used for the analysis of volatile species. In the context of hyphenated techniques, its power lies in the definitive identification of volatile impurities. The mass spectrometer provides spectral data that can be compared against libraries (e.g., NIST) for confident identification of residual solvents and potential volatile byproducts from the synthesis. chromatographyonline.comgoogle.com For instance, if 2-bromo-4-fluoropyridine were a starting material, GC-MS would be the ideal technique to detect any unreacted traces in the final product. sigmaaldrich.com

Future Perspectives and Emerging Research Avenues for 2 Bromo 4 Fluoronicotinic Acid

Development of Novel and Efficient Synthetic Strategies

The synthesis of polysubstituted pyridines like 2-bromo-4-fluoronicotinic acid can be challenging, often requiring multi-step processes that may result in modest yields. vcu.edu Future research will likely focus on developing more streamlined and efficient synthetic routes.

One promising avenue is the application of flow chemistry . This technology enables reactions to be performed in a continuous manner, offering advantages such as improved reaction control, enhanced safety, and easier scalability. uc.ptacs.org The transition from batch to continuous flow processes for the synthesis of this compound and its derivatives could lead to higher yields, reduced production costs, and a lower environmental footprint. vcu.edu

Another key area of development is the use of transition-metal-catalyzed C-H bond activation . beilstein-journals.orgnih.govnih.gov This approach allows for the direct functionalization of the pyridine (B92270) ring, potentially bypassing the need for pre-functionalized starting materials and thereby shortening synthetic sequences. beilstein-journals.org Research into catalysts that can selectively functionalize specific positions on the pyridine ring will be instrumental in creating novel derivatives of this compound. beilstein-journals.orgnih.govsioc-journal.cn Organometallic intermediates, such as those involving magnesium and zinc, also offer pathways for selective functionalization. researchgate.net

Furthermore, the development of modular synthetic methods will be crucial. A simple, modular approach to preparing highly substituted pyridines has been demonstrated through a cascade reaction involving a novel copper-catalyzed cross-coupling, electrocyclization, and air oxidation. nih.gov Adapting such modular strategies could facilitate the rapid generation of a diverse library of this compound derivatives for screening and optimization.

| Synthetic Strategy | Potential Advantages |

| Flow Chemistry | Improved yield, enhanced safety, scalability, reduced cost. vcu.eduuc.pt |

| C-H Bond Activation | Shorter synthetic routes, reduced waste, novel functionalization. beilstein-journals.orggrantome.com |

| Modular Methodologies | Rapid library generation, increased molecular diversity. nih.gov |

Expanding the Scope of Biomedical Applications Beyond Current Pharmacological Targets

Derivatives of nicotinic acid are already recognized for their diverse biological activities, including roles in treating cancer and cardiovascular diseases. nih.govnih.govnih.gov Future research on this compound is expected to uncover a wider range of therapeutic applications.

One area of significant potential is in oncology . Nicotinic acid derivatives have been investigated as anticancer agents, with some showing inhibitory effects on targets like vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.govmdpi.com The unique substitution pattern of this compound could be leveraged to design novel kinase inhibitors or agents that modulate other cancer-related pathways. nih.govbenthamscience.com

The compound and its derivatives also hold promise in the development of agrochemicals . Fluorine-containing compounds are of great importance in modern agriculture for controlling weeds, insect pests, and plant diseases. researchgate.netccspublishing.org.cnresearchgate.net The structural features of this compound make it an attractive scaffold for the synthesis of new and effective pesticides and herbicides. nih.gov

Furthermore, there is potential for developing derivatives with neuroprotective properties for the treatment of neurodegenerative diseases. The pyridine moiety is a common feature in many centrally acting drugs, and modifications to the this compound core could lead to compounds that can cross the blood-brain barrier and interact with relevant neurological targets.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Design